molecular formula C15H14F4N4 B12265800 1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12265800
M. Wt: 326.29 g/mol
InChI Key: JJBTVNGIIQACDS-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features both fluorine and trifluoromethyl groups attached to pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common approach is to start with the respective fluoropyridine and trifluoromethylpyridine derivatives, which are then subjected to nucleophilic substitution reactions with piperazine. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced piperazine derivatives .

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H14F4N4

Molecular Weight

326.29 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C15H14F4N4/c16-12-2-4-14(21-10-12)23-7-5-22(6-8-23)13-3-1-11(9-20-13)15(17,18)19/h1-4,9-10H,5-8H2

InChI Key

JJBTVNGIIQACDS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)F

Origin of Product

United States

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